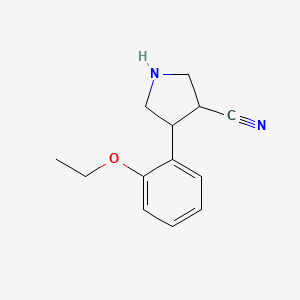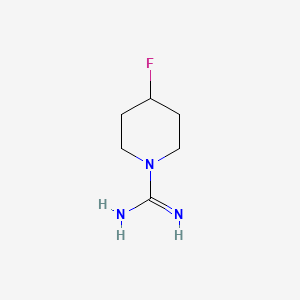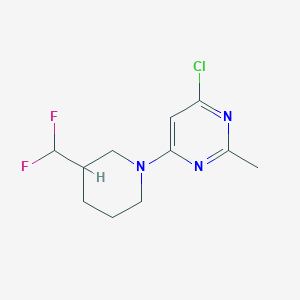
4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine
Vue d'ensemble
Description
“4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine” is a chemical compound with the molecular formula C10H12ClF2N3 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also contains a chloro group and a difluoromethyl group .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Anti-proliferative Activities : Pyrimidine-piperazine-chromene and quinoline conjugates have been synthesized and evaluated against human breast cancer cell lines and kidney cells. Some derivatives showed better anti-proliferative activities than curcumin, indicating their potential in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
- Antihypertensive Agents : A pyrimidine derivative has been studied for its role in treating hypertension, acting as a potential I1 imidazoline receptor agonist. The research underscores the molecule's importance in pharmaceutical applications related to cardiovascular diseases (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
- Antimicrobial Studies : Chloro-diorganotin(IV) complexes of pyrimidine derivatives have been synthesized and showed enhanced antibacterial and antifungal activity compared to the free ligand, highlighting their potential in developing new antimicrobial agents (Shahzadi, Ali, Bhatti, Fettouhi, & Athar, 2006).
Chemical Synthesis and Characterization
- Intermediate Synthesis : Pyrimidine compounds serve as intermediates in the synthesis of other significant molecules. For example, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine illustrates the versatility and utility of pyrimidine derivatives in chemical synthesis (Li, 2012).
Structural and Conformational Analysis
- Crystal and Molecular Structures : Studies on the crystal and molecular structures of pyrimidine derivatives provide insights into their conformational dynamics and potential interactions in biological systems. For instance, the analysis of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine highlighted computationally predicted restricted rotation, contributing to our understanding of molecular behavior and interactions (Odell, McCluskey, Failes, & Tiekink, 2007).
Propriétés
IUPAC Name |
4-chloro-6-[3-(difluoromethyl)piperidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-7-15-9(12)5-10(16-7)17-4-2-3-8(6-17)11(13)14/h5,8,11H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHESFSLZOIAYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



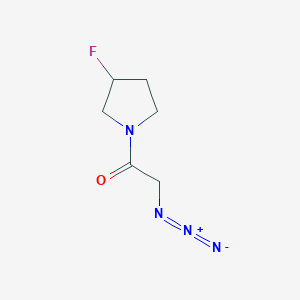
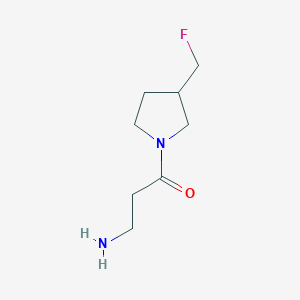




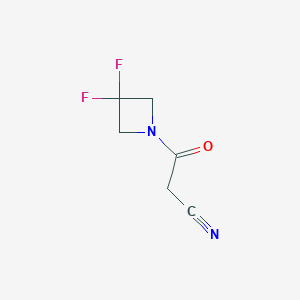

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)
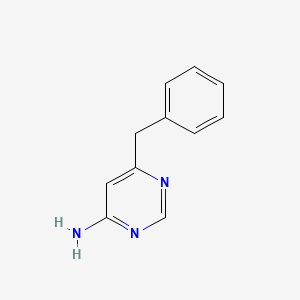
![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
